(10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid
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Overview
Description
Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes a dibenzoxepin core, a carboxylic acid group, and a chloro-substituted dihydro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzoxepin Core: This step involves the cyclization of appropriate precursors, such as salicylaldehydes and fluorobenzaldehydes, under microwave-assisted conditions without catalysts.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through reactions with diethyloxalate and malonic acid.
Chlorination and Amination: The chloro and methylamino groups are introduced through chlorination and subsequent amination reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methylamino groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- has numerous applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe for understanding enzyme mechanisms.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antidepressant activity may involve the inhibition of neurotransmitter reuptake, while its antipsychotic effects could be due to receptor antagonism .
Comparison with Similar Compounds
Similar Compounds
Oxcarbazepine: A structurally related compound with similar therapeutic applications.
Dibenz[b,f]azepine: Another related compound with a similar core structure but different functional groups.
Uniqueness
Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and methylamino groups, in particular, enhance its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C17H16ClNO3 |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
(5R,6R)-3-chloro-5-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-6-carboxylic acid |
InChI |
InChI=1S/C17H16ClNO3/c1-19-9-13-12-8-10(18)6-7-15(12)22-14-5-3-2-4-11(14)16(13)17(20)21/h2-8,13,16,19H,9H2,1H3,(H,20,21)/t13-,16-/m0/s1 |
InChI Key |
CDCWWLYYNIFTQA-BBRMVZONSA-N |
Isomeric SMILES |
CNC[C@@H]1[C@H](C2=CC=CC=C2OC3=C1C=C(C=C3)Cl)C(=O)O |
Canonical SMILES |
CNCC1C(C2=CC=CC=C2OC3=C1C=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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